N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
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Overview
Description
Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions needed for those reactions and the products that are formed .Physical And Chemical Properties Analysis
This would include measurements of properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
- Indole derivatives , including the compound , have attracted significant attention due to their potential as anticancer agents . They interfere with cancer cell growth, proliferation, and metastasis. Researchers explore their mechanisms of action and evaluate their efficacy against different types of cancer .
Anticancer Activity
These applications highlight the versatility and potential impact of this indole-containing compound. Further research and interdisciplinary collaboration will uncover additional uses and refine its therapeutic potential . If you’d like more details on any specific area, feel free to ask!
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which are a significant part of the compound’s structure, play a crucial role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives, which are part of the compound’s structure, show various biologically vital properties . The compound likely interacts with its targets, leading to changes that contribute to its biological activity.
Biochemical Pathways
Given the biological activity of indole derivatives , it can be inferred that the compound may affect multiple pathways, leading to downstream effects that contribute to its therapeutic potential.
Result of Action
Given the biological activity of indole derivatives , the compound likely induces changes at the molecular and cellular levels that contribute to its therapeutic effects.
properties
IUPAC Name |
5-fluoro-N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4S/c1-30-18-7-6-16(22)14-19(18)31(28,29)23-11-13-26-21(27)9-8-20(24-26)25-12-10-15-4-2-3-5-17(15)25/h2-10,12,14,23H,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGFVUXCSCYBEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide |
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